2,5-Dibromoterephthalaldehyde

Description

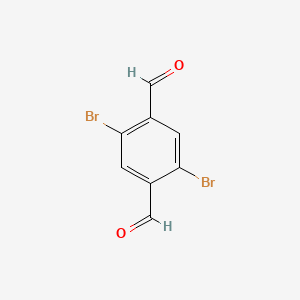

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromoterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKSWCSOBXUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493512 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63525-48-4 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromoterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dibromoterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,5-Dibromoterephthalaldehyde. The information is presented to support its application in chemical synthesis, materials science, and pharmaceutical research. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided.

Core Chemical and Physical Properties

This compound is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Br₂O₂ | [1][2] |

| Molecular Weight | 291.92 g/mol | [1][2] |

| CAS Number | 63525-48-4 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to green to brown powder/crystal | |

| Melting Point | 189 - 193 °C | [3] |

| Boiling Point | 357.4 ± 42.0 °C (Predicted) | [3] |

| Density | 2.011 g/cm³ (Predicted) | |

| Solubility | Soluble in dichloromethane and ethanol. | [1] |

| InChI | 1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | [1][2] |

| InChIKey | VSUKSWCSOBXUFG-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=CC(=C1Br)C=O)Br)C=O | [2] |

Chemical Structure and Crystallography

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and two aldehyde groups at positions 2,5 and 1,4, respectively.

Caption: 2D chemical structure of this compound.

A crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 220478 .[1] This data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Researchers can access this data through the CCDC website for detailed structural analysis.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the hydrolysis of 1,4-dibromo-2,5-bis(dibromomethyl)benzene.[3]

Experimental Procedure:

-

Reaction Setup: A solution of 1,4-dibromo-2,5-bis(dibromomethyl)benzene (0.516 mmol) is dissolved in ethanol (10 mL).

-

Addition of Reagent: An aqueous solution (4 mL) of silver nitrate (2.17 mmol) is added to the ethanolic solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for 40 minutes under an inert atmosphere (e.g., argon).

-

Work-up: After the reaction is complete, the solution is cooled to room temperature. The precipitated silver bromide is removed by filtration. The filter cake is washed with ethanol (2 x 5 mL).

-

Purification: The solvent from the filtrate is removed by evaporation. The resulting residue is purified by recrystallization from hexane to yield the final product as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic protons and the aromatic protons. The aldehydic protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The two aromatic protons would also appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and aldehyde groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically δ 180-200 ppm), the aromatic carbons attached to the bromine atoms, and the aromatic carbons attached to the aldehyde and hydrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 |

| C=O stretch (aldehyde) | 1715 - 1680 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Br stretch | 700 - 500 |

The presence of a strong absorption band in the region of 1715-1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde. The C-Br stretching vibrations are typically observed in the fingerprint region.[6]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic molecules and materials. Its two reactive aldehyde groups and the presence of bromine atoms, which can participate in cross-coupling reactions, make it a versatile building block for:

-

Covalent Organic Frameworks (COFs): The aldehyde functionalities are commonly used in the formation of imine-linked COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[7]

-

Pharmaceutical Intermediates: As a difunctional molecule, it can be used in the synthesis of complex molecular architectures relevant to drug discovery.

-

Materials Science: The bromine atoms can be substituted to introduce other functional groups, allowing for the synthesis of novel organic electronic and photoluminescent materials.[1]

References

- 1. This compound | C8H4Br2O2 | CID 12353544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|63525-48-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound CAS#: 63525-48-4 [m.chemicalbook.com]

- 4. This compound | 63525-48-4 [sigmaaldrich.com]

- 5. This compound(63525-48-4) 1H NMR [m.chemicalbook.com]

- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 7. This compound | 63525-48-4 | TCI AMERICA [tcichemicals.com]

Synthesis of 2,5-Dibromoterephthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways to 2,5-Dibromoterephthalaldehyde, a valuable building block in the synthesis of novel materials and pharmaceutical compounds. This document provides a comparative analysis of the most common manufacturing routes, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Executive Summary

This compound is a key intermediate sought for its utility in the construction of complex molecular architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active molecules. This guide details three principal synthetic routes, commencing from readily available starting materials: 1,4-dibromo-2,5-bis(dibromomethyl)benzene, p-xylene, and 2,5-dibromoterephthalic acid. Each route is evaluated based on yield, reaction conditions, and scalability, providing a comprehensive resource for laboratory and industrial applications.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as precursor availability, desired scale, and acceptable yield. The following tables provide a quantitative comparison of the key synthesis pathways.

| Route | Starting Material | Key Intermediates | Overall Yield | Key Advantages | Key Disadvantages |

| 1 | 1,4-dibromo-2,5-bis(dibromomethyl)benzene | N/A | High (up to 95%) | High-yielding final step. | Starting material is not commercially common. |

| 2 | p-Xylene | 2,5-Dibromo-p-xylene | Moderate | Readily available and inexpensive starting material. | Multi-step process with a challenging oxidation step. |

| 3 | 2,5-Dibromoterephthalic Acid | 2,5-Dibromoterephthaloyl chloride (optional) | Variable | Starts from a stable, commercially available precursor. | Reduction step can be challenging and may require harsh reagents. |

Detailed Experimental Protocols

Route 1: From 1,4-dibromo-2,5-bis(dibromomethyl)benzene

This route offers a direct and high-yielding conversion to the target molecule.

Experimental Protocol:

A solution of 1,4-dibromo-2,5-bis(dibromomethyl)benzene in a mixture of acetonitrile and water is treated with silver nitrate. The reaction mixture is refluxed for several hours. The precipitated silver bromide is removed by filtration, and the filtrate is concentrated. The crude product is then purified by recrystallization to afford this compound.

| Parameter | Value |

| Reactants | 1,4-dibromo-2,5-bis(dibromomethyl)benzene, Silver Nitrate |

| Solvent | Acetonitrile/Water |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Purification | Recrystallization |

| Yield | 95% |

Route 2: From p-Xylene

This pathway involves a two-step process: the selective bromination of p-xylene followed by oxidation of the resulting 2,5-dibromo-p-xylene.

Step 2a: Synthesis of 2,5-Dibromo-p-xylene

Experimental Protocol:

To a solution of p-xylene in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The reaction mixture is heated to initiate the reaction. After completion, the reaction is quenched, and the product is isolated and purified by distillation or recrystallization.

| Parameter | Value |

| Reactants | p-Xylene, N-Bromosuccinimide, Radical Initiator |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Reaction Time | Not specified |

| Purification | Distillation/Recrystallization |

| Yield | High |

Step 2b: Oxidation of 2,5-Dibromo-p-xylene

Experimental Protocol:

The oxidation of 2,5-dibromo-p-xylene to this compound can be achieved using various oxidizing agents. A common method involves heating with a mixture of chromium trioxide in acetic anhydride and acetic acid. The reaction is carefully monitored until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.

| Parameter | Value |

| Reactants | 2,5-Dibromo-p-xylene, Chromium trioxide |

| Solvent | Acetic Anhydride, Acetic Acid |

| Temperature | 40-50 °C |

| Reaction Time | Not specified |

| Purification | Column Chromatography |

| Yield | Moderate |

Route 3: From 2,5-Dibromoterephthalic Acid

This route involves the reduction of the dicarboxylic acid to the corresponding dialdehyde.

Step 3a: Synthesis of 2,5-Dibromoterephthalic Acid

Experimental Protocol:

Terephthalic acid is dissolved in oleum, and bromine is added portion-wise while maintaining the temperature. The reaction mixture is stirred for an extended period, after which it is poured onto ice to precipitate the product. The crude 2,5-dibromoterephthalic acid is collected by filtration and washed.[1][2]

| Parameter | Value |

| Reactants | Terephthalic Acid, Bromine, Oleum |

| Temperature | 50-75 °C |

| Reaction Time | 18-20 hours |

| Purification | Precipitation and washing |

| Yield | High |

Step 3b: Reduction to this compound

Experimental Protocol:

The reduction of 2,5-dibromoterephthalic acid can be achieved via its diacyl chloride. The diacid is first converted to 2,5-dibromoterephthaloyl chloride using a chlorinating agent like thionyl chloride. The resulting diacyl chloride is then subjected to a Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline-sulfur), to yield the desired dialdehyde.

| Parameter | Value |

| Reactants | 2,5-Dibromoterephthaloyl chloride, H2, Pd/BaSO4, Quinoline-Sulfur |

| Solvent | Toluene or Xylene |

| Temperature | Room temperature to gentle heating |

| Reaction Time | Varies, monitored by H2 uptake |

| Purification | Filtration and recrystallization |

| Yield | Moderate to high |

Synthesis Route Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Caption: Synthesis of this compound from 1,4-dibromo-2,5-bis(dibromomethyl)benzene.

Caption: Two-step synthesis of this compound from p-xylene.

Caption: Synthesis of this compound via reduction of 2,5-dibromoterephthalic acid.

References

Spectroscopic Profile of 2,5-Dibromoterephthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data for 2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4), a key intermediate in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification, quality control, and reaction monitoring.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.51 | s | 2H | Aldehydic Protons (-CHO) |

| 8.20 | s | 2H | Aromatic Protons (Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehydic Carbon (-CHO) |

| 137.8 | Aromatic Carbon (Ar-C) |

| 136.2 | Aromatic Carbon (Ar-C) |

| 128.1 | Aromatic Carbon (Ar-C-Br) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2850, ~2750 | C-H Stretch (Aldehyde) |

| ~1700 | C=O Stretch (Aldehyde) |

| ~1570 | C=C Stretch (Aromatic Ring) |

| ~880 | C-H Bend (Aromatic, out-of-plane) |

| ~750 | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 290, 292, 294 | Molecular Ion Peak [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms) |

Experimental Protocols

The data presented in this guide are based on standard analytical procedures for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected chemical shifts, and for ¹³C NMR, a proton-decoupled sequence was utilized to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was obtained by averaging multiple scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of this compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational reference for the spectroscopic properties of this compound. The provided data and protocols are intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

Technical Guide: 2,5-Dibromoterephthalaldehyde (CAS 63525-48-4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis applications, and potential biological relevance of 2,5-Dibromoterephthalaldehyde (CAS 63525-48-4).

Chemical and Physical Properties

This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of porous crystalline materials.[1][2] Its chemical structure features a benzene ring substituted with two bromine atoms and two aldehyde functional groups.[1]

Table 1: Chemical and Physical Properties of CAS 63525-48-4

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Br₂O₂ | [3] |

| Molecular Weight | 291.92 g/mol | [3] |

| IUPAC Name | 2,5-dibromobenzene-1,4-dicarbaldehyde | [3] |

| Synonyms | 2,5-Dibromo-1,4-benzenedicarboxaldehyde, 2,5-Dibromo-1,4-diformylbenzene | [2] |

| Appearance | White to green to brown powder/crystal | [2] |

| Melting Point | 189.0 to 193.0 °C | [2] |

| Boiling Point | 357.4±42.0 °C (Predicted) | [4] |

| Density | 2.011 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[1] | [1] |

| SMILES | C1=C(C=O)C(=CC(=C1Br)C=O)Br | [3] |

| InChI | InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | [5] |

Applications in Synthesis: Covalent Organic Frameworks (COFs)

The primary application of this compound is as a monomer in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The aldehyde functional groups of this compound can react with amine linkers to form stable imine-linked COFs.

Experimental Protocol: Solvothermal Synthesis of an Imine-Linked COF

This protocol describes a general method for the synthesis of an imine-linked COF using this compound and a diamine linker, such as p-phenylenediamine.

Materials:

-

This compound

-

p-Phenylenediamine

-

A solvent mixture (e.g., o-dichlorobenzene/n-butanol or mesitylene/dioxane)

-

Aqueous acetic acid (as a catalyst)

Procedure:

-

In a Pyrex tube, add this compound and p-phenylenediamine in a 1:1 molar ratio.

-

Add the solvent mixture and a catalytic amount of aqueous acetic acid.

-

Sonicate the mixture for a few minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3-7 days).

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the solid product extensively with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.

-

Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C).

Characterization:

The resulting COF can be characterized by various techniques, including:

-

Powder X-ray Diffraction (PXRD) to confirm crystallinity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy to verify the formation of imine bonds.

-

Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K) to determine the surface area and porosity.

References

An In-depth Technical Guide on 2,5-Dibromoterephthalaldehyde

This guide provides essential chemical data for 2,5-Dibromoterephthalaldehyde, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Chemical Data

The fundamental properties of this compound, including its molecular formula and molecular weight, are summarized below. This data is crucial for stoichiometric calculations in experimental protocols and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₈H₄Br₂O₂[1][2][3] |

| Molecular Weight | 291.92 g/mol [2][3][4] |

| Exact Mass | 289.858 Da[1][2] |

The compound, also known by synonyms such as 2,5-Dibromobenzene-1,4-dicarbaldehyde, has a CAS number of 63525-48-4[2][3].

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight).

Caption: Relationship between chemical identity, formula, and molecular weight.

References

The Versatility of 2,5-Dibromoterephthalaldehyde in Advanced Materials Science: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the burgeoning applications of 2,5-dibromoterephthalaldehyde in the synthesis of advanced materials. This document provides researchers, scientists, and drug development professionals with an in-depth overview of its use in creating Covalent Organic Frameworks (COFs) and its potential in the field of optoelectronics, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

This compound, a versatile aromatic aldehyde, has emerged as a critical building block in the field of materials science. Its rigid structure and reactive aldehyde and bromide functional groups make it an ideal candidate for the bottom-up synthesis of highly ordered, porous crystalline materials and functional polymers. This guide explores its primary applications in the construction of Covalent Organic Frameworks (COFs) through imine and imidazole linkages, and delves into its prospective role in the development of novel optoelectronic materials via Suzuki coupling reactions.

Core Applications in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. This compound serves as a key linear linker in the synthesis of 2D COFs. The aldehyde groups readily undergo condensation reactions with multitopic amines to form stable imine or imidazole linkages, leading to the formation of robust, porous frameworks.

Imine-Linked COFs

Schiff base condensation between this compound and various polyamines is a common and efficient method for the synthesis of highly crystalline COFs. The resulting imine-linked frameworks exhibit high thermal stability and permanent porosity.

Imidazole-Linked COFs

A multicomponent reaction involving this compound, an amine, and a diketone in the presence of a catalyst can yield robust imidazole-linked COFs. These frameworks often exhibit enhanced chemical stability compared to their imine-linked counterparts.

Quantitative Data on COFs Derived from this compound and its Analogs

The properties of COFs are highly dependent on their structure and the monomers used in their synthesis. The following tables summarize key quantitative data for COFs synthesized using terephthalaldehyde derivatives, including this compound, providing a comparative overview of their physical properties.

| COF Name | Monomers | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde | Imine | 2352 | - | >400 | [1] |

| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | Imine | 1356 | - | >400 | [1] |

| COF-300 | tetra-(4-anilyl)methane, terephthalaldehyde | Imine | 1360 | - | 490 | [2] |

| COF-LZU1 | 1,3,5-triformylbenzene, 1,4-phenylenediamine | Imine | - | 1.2 | - | [2] |

| Me₃TFB-PA | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, 1,4-phenylenediamine | Imine | 2061 ± 218 | - | - | [3] |

| Me₃TFB-BD | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, benzidine | Imine | 2057 ± 276 | - | - | [3] |

| TFB-PA | 1,3,5-triformylbenzene, 1,4-phenylenediamine | Imine | 398 ± 72 | - | - | [3] |

| TFB-BD | 1,3,5-triformylbenzene, benzidine | Imine | 1008 ± 109 | - | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality materials. Below are representative protocols for the synthesis of an imine-linked COF and a hypothetical optoelectronic polymer using this compound.

Protocol 1: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB) via a Schiff base reaction.

Materials:

-

This compound

-

1,3,5-tris(4-aminophenyl)benzene (TAPB)

-

Mesitylene

-

1,4-Dioxane

-

6M Acetic Acid

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, add this compound (0.15 mmol, 43.8 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.10 mmol, 35.0 mg).

-

Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

-

Add aqueous acetic acid (6 M, 0.3 mL) to the mixture.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, open the tube and collect the precipitate by filtration.

-

Wash the solid with acetone and then with THF.

-

Activate the COF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent.

-

Characterize the resulting COF using Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and gas adsorption measurements (BET analysis).

Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol outlines a hypothetical synthesis of a 2D conjugated polymer for optoelectronic applications via a Suzuki coupling reaction between this compound and a diboronic acid ester.

Materials:

-

This compound

-

1,4-Benzenediboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol) in toluene (20 mL).

-

Add an aqueous solution of K₂CO₃ (2.0 M, 4 mL).

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under an argon atmosphere.

-

Heat the mixture to 90 °C and stir vigorously for 48 hours under argon.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution to methanol.

-

Filter the polymer and dry it under vacuum.

-

Characterize the polymer using Gel Permeation Chromatography (GPC), ¹H NMR, UV-Vis spectroscopy, and photoluminescence spectroscopy.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described in this guide.

Caption: Synthetic pathway for an imine-linked COF.

Caption: Pathway for a conjugated polymer via Suzuki coupling.

Future Outlook

The use of this compound in materials science is a rapidly expanding field. The ability to precisely control the synthesis of crystalline, porous materials like COFs opens up new avenues for applications in gas separation, heterogeneous catalysis, and chemical sensing. Furthermore, the potential to synthesize novel conjugated polymers through reactions like Suzuki coupling positions this compound as a valuable monomer for the development of next-generation organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research into the functionalization of the bromine atoms on the terephthalaldehyde core could lead to even more diverse and highly functional materials.

References

- 1. Electroluminescent Conjugated Polymers-Seeing Polymers in a New Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]

In-Depth Technical Guide: The Crystal Structure of 2,5-Dibromoterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,5-Dibromoterephthalaldehyde, a key building block in organic synthesis. This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering valuable insights for its application in crystal engineering and materials science.

Core Crystallographic and Physical Data

The fundamental physical and crystallographic properties of this compound are summarized below. This data is essential for understanding the compound's solid-state behavior and for computational modeling.

| Property | Value |

| Chemical Formula | C₈H₄Br₂O₂ |

| Molecular Weight | 291.93 g/mol |

| CAS Number | 63525-48-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-192 °C |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.885(1) Å, b = 10.058(3) Å, c = 11.594(3) Å |

| α = 90°, β = 97.48(1)°, γ = 90° | |

| Volume | 449.1(2) ų |

| Z | 2 |

| Density (calculated) | 2.156 g/cm³ |

| CCDC Deposition No. | 220478 |

Molecular and Crystal Structure Insights

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule is planar, with the two aldehyde groups oriented trans to each other with respect to the benzene ring.

In the crystalline state, the molecules are organized in a herringbone packing motif. The primary intermolecular interactions governing the crystal packing are bromine-oxygen halogen bonds and C-H···O hydrogen bonds. These non-covalent interactions create a robust three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors, such as hydroxyl or amine groups, leads to a structure dominated by weaker, yet highly directional, interactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of this compound, as established in the scientific literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,5-dibromo-p-xylene. A common and effective method is outlined below:

Materials:

-

2,5-dibromo-p-xylene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of 2,5-dibromo-p-xylene in pyridine and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate is added portion-wise to the heated mixture over several hours. The reaction is refluxed until the purple color of the permanganate disappears.

-

After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide byproduct.

-

The filtrate is acidified with sulfuric acid, leading to the precipitation of 2,5-dibromoterephthalic acid.

-

The crude acid is collected by filtration and washed with water.

-

The acid is then converted to the dialdehyde. This can be achieved by a variety of methods, including reduction of the corresponding acid chloride.

-

A common route involves the conversion of the diacid to the diacyl chloride using thionyl chloride, followed by a Rosenmund reduction using a poisoned palladium catalyst (e.g., Pd/BaSO₄) in a suitable solvent like toluene.

-

The resulting this compound is then purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

Materials:

-

Purified this compound

-

Ethyl acetate

Procedure:

-

A saturated solution of this compound in ethyl acetate is prepared at room temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment.

-

Colorless, needle-shaped crystals typically form over a period of several days.

Data-Driven Logical Relationships

The relationship between the molecular structure and the resulting crystal packing can be visualized as a logical flow. The inherent chemical functionalities and symmetries dictate the types of intermolecular interactions, which in turn determine the final supramolecular assembly.

An In-depth Technical Guide to the Health and Safety of 2,5-Dibromoterephthalaldehyde for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4). The information is intended to support its safe handling and use in research and development settings. It is crucial to note that while chemical safety data is available, comprehensive biological and toxicological studies specific to this compound are limited in publicly accessible literature.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂O₂ | [2] |

| Molecular Weight | 291.92 g/mol | [2] |

| Appearance | White to Green to Brown powder to crystal | TCI America |

| Melting Point | 189 °C | ChemicalBook |

| Boiling Point | 357.4±42.0 °C (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | Sigma-Aldrich, ChemScene |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| Hazard Class | Category | GHS Code | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | PubChem |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | PubChem |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | Sigma-Aldrich |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is required. The following table summarizes the recommended equipment.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Provides a robust barrier against direct skin contact. |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |

| Protective Clothing | A chemical-resistant apron over a flame-resistant lab coat. Full-length pants and closed-toe, chemical-resistant footwear are also required. | Prevents skin contact with spills and protects from potential chemical splashes. |

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent the accumulation of dust and vapors.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate work area.

Experimental Workflow for Safe Handling

The following workflow is recommended for handling this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using 2,5-Dibromoterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2,5-Dibromoterephthalaldehyde as a key building block. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the synthesis of a representative imine-linked COF. Additionally, expected material characteristics based on analogous structures are provided for reference.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Their ordered nano-channels and high surface areas make them promising materials for a variety of applications, including gas storage, catalysis, sensing, and drug delivery.[1][2] The synthesis of COFs typically involves the reversible formation of covalent bonds between organic building units.[3][4]

This compound is a versatile dialdehyde monomer for the synthesis of imine-linked COFs. The bromine substituents offer opportunities for post-synthetic modification, allowing for the introduction of various functional groups to tailor the COF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.[4] The most common method for synthesizing imine-linked COFs is the solvothermal method, which involves heating the monomers in a sealed vessel with a solvent and an acidic catalyst.[5]

Experimental Protocols

Representative Synthesis of a 2D Imine-Linked COF from this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

This protocol describes a general procedure for the synthesis of a 2D imine-linked COF. The specific quantities and reaction conditions may require optimization for different amine linkers or desired material properties.

Materials:

-

This compound (C₈H₄Br₂O₂)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane

-

Mesitylene

-

6 M Acetic Acid (aqueous solution)

-

Acetone (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Pyrex tube (or other sealable pressure vessel)

Equipment:

-

Sonicator

-

Schlenk line or glovebox for inert atmosphere

-

Oven or heating mantle

-

Centrifuge

-

Vacuum oven

Procedure:

-

Monomer Preparation: In a Pyrex tube, add this compound (0.3 mmol, 87.6 mg) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol, 70.7 mg).

-

Solvent Addition: To the solid monomers, add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).

-

Catalyst Addition: Add 6 M aqueous acetic acid (0.3 mL) to the suspension.

-

Homogenization: Briefly sonicate the mixture to ensure a homogeneous suspension of the monomers.

-

Degassing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases. This is crucial for obtaining a crystalline product.

-

Sealing: After the final thaw, seal the Pyrex tube under vacuum.

-

Solvothermal Reaction: Place the sealed tube in an oven and heat at 120 °C for 3 days.[2] A solid precipitate should form during this time.

-

Isolation: After cooling to room temperature, open the tube and collect the solid product by centrifugation or filtration.

-

Washing: Wash the collected solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and solvent. This washing step should be repeated at least three times with each solvent.

-

Drying: Dry the purified COF powder in a vacuum oven at 80-100 °C overnight to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for 2D imine-linked COFs synthesized from different aromatic aldehydes, which can be used as a benchmark for the expected properties of a COF derived from this compound.

| COF Name | Aldehyde Monomer | Amine Monomer | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |

| COF-LZU1 | 1,3,5-Triformylbenzene | p-Phenylenediamine | 771 | 1.2 | ~350 |

| TAPB-DMTP-COF | 2,5-Dimethoxyterephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | 1387 | 1.8 | ~400 |

| COF-42 | 1,3,5-Triformylbenzene | 2,5-Diethoxyterephthalohydrazide | 710 | 2.8 | 280 |

| COF-43 | 1,3,5-Tris(4-formylphenyl)benzene | 2,5-Diethoxyterephthalohydrazide | 620 | 3.8 | 280 |

Note: The data presented in this table is for analogous COF structures and is intended for comparative purposes. Actual values for a COF synthesized with this compound may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of an imine-linked COF.

Caption: Workflow for the solvothermal synthesis of a COF.

Logical Relationship: COF Synthesis and Post-Synthetic Modification

This diagram illustrates the logical relationship between the initial COF synthesis and the potential for post-synthetic modification afforded by the bromine functional groups.

Caption: Pathway from synthesis to functionalized COF.

References

Application Notes and Protocols for Schiff Base Condensation with 2,5-Dibromoterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Schiff bases via condensation reaction with 2,5-Dibromoterephthalaldehyde. This versatile dialdehyde serves as a valuable building block in the construction of complex molecular architectures, including macrocycles and covalent organic frameworks (COFs). The resulting imine-containing compounds have potential applications in medicinal chemistry and drug development, owing to the diverse biological activities associated with Schiff bases.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The presence of the imine bond is often crucial for their biological action. Halogenated aromatic aldehydes, such as this compound, are particularly useful precursors for synthesizing Schiff bases with potentially enhanced biological activities. The bromine substituents can influence the electronic properties and lipophilicity of the final molecule, which may, in turn, affect its interaction with biological targets.

The dialdehyde nature of this compound allows for the synthesis of dimeric Schiff bases or polymeric structures, depending on the stoichiometry and the nature of the amine used. This adaptability makes it a valuable tool for creating diverse molecular libraries for drug discovery.

Experimental Protocols

General Protocol for Schiff Base Condensation

This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine. The reaction is typically carried out in an alcoholic solvent under reflux conditions, often with acid catalysis to facilitate the dehydration step.[3][4]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Reaction flask with reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol or methanol with stirring.

-

Amine Addition: To this solution, add 2.2 equivalents of the desired primary amine. If the amine is a solid, it can be dissolved in a small amount of the same solvent before addition.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the reactivity of the amine, typically ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base product in a desiccator or under vacuum.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction parameters for the Schiff base condensation of this compound with various primary amines. Note: The data presented here are representative and may vary based on the specific amine and reaction scale.

| Amine | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Aniline | 1 : 2.2 | Ethanol | Acetic Acid | 4-6 | 85-95 |

| 4-Methylaniline | 1 : 2.2 | Ethanol | Acetic Acid | 3-5 | 90-98 |

| 4-Bromoaniline | 1 : 2.2 | Methanol | Acetic Acid | 6-8 | 80-90 |

| Ethylenediamine | 1 : 1.1 | Ethanol | None | 2-4 | >90 (Polymeric) |

Characterization of Schiff Bases

The synthesized Schiff bases can be characterized using various spectroscopic techniques to confirm their structure and purity.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the formation of the Schiff base.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the dibrominated phenyl ring and the protons of the amine moiety will also be present in their expected regions.

-

¹³C NMR: The carbon atom of the azomethine group (C=N) will show a characteristic signal in the range of δ 150-165 ppm.

3. Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized Schiff base, providing further confirmation of its identity.

Applications in Drug Development

While specific applications of Schiff bases derived directly from this compound in drug development are an emerging area of research, the broader class of halogenated Schiff bases has shown significant promise. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, the imine linkage is a key pharmacophore in a variety of biologically active compounds.

Potential therapeutic areas for exploration include:

-

Antimicrobial Agents: Schiff bases are well-known for their antibacterial and antifungal activities.[5]

-

Anticancer Agents: Many Schiff base derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: The anti-inflammatory properties of certain Schiff bases make them potential candidates for the development of new anti-inflammatory drugs.

The synthesis of a library of Schiff bases using this compound and a diverse set of primary amines can provide a valuable collection of compounds for high-throughput screening in various drug discovery programs.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and characterization of Schiff bases.

Logical Relationship of Components

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Imine formation-Typical procedures - operachem [operachem.com]

- 4. ionicviper.org [ionicviper.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 2,5-Dibromoterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These attributes make them highly promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and importantly, in the biomedical field for drug delivery and theranostics.[1][2] Among the various building blocks used for the synthesis of POPs, 2,5-Dibromoterephthalaldehyde offers a unique combination of a rigid aromatic core and reactive aldehyde functional groups, making it an excellent candidate for the construction of well-defined porous networks. The presence of bromine atoms on the phenyl ring provides additional opportunities for post-synthetic modification, allowing for the introduction of further functionalities to tailor the polymer's properties for specific applications, such as targeted drug delivery.

This document provides detailed application notes and a representative experimental protocol for the synthesis of porous organic polymers using this compound as a key monomer.

Applications in Drug Development

The unique properties of porous organic polymers synthesized from this compound open up several avenues for their application in drug development:

-

High Drug Loading Capacity: The inherent high porosity and large surface area of these polymers allow for the encapsulation of significant quantities of therapeutic agents within their porous network. This is particularly advantageous for delivering drugs that are poorly soluble or require high doses.

-

Controlled Release: The well-defined pore structure can be tailored to control the release kinetics of the loaded drug. The release can be triggered by various stimuli such as pH, temperature, or specific enzymes present in the target microenvironment, enabling targeted and sustained drug delivery.[3]

-

Targeted Delivery: The bromine atoms on the polymer backbone serve as handles for post-synthetic modification. This allows for the attachment of targeting ligands, such as antibodies or peptides, that can direct the drug-loaded polymer specifically to cancer cells or other diseased tissues, minimizing off-target effects and improving therapeutic efficacy.

-

Biocompatibility and Biodegradability: While the biocompatibility of specific polymers needs to be experimentally verified, the organic nature of POPs generally offers good biocompatibility. Furthermore, the linkages used to form the polymer network (e.g., imine bonds) can be designed to be biodegradable under physiological conditions, ensuring the safe clearance of the carrier from the body after drug release.

-

Theranostics: The porous framework can be co-loaded with both therapeutic drugs and imaging agents (e.g., contrast agents for MRI or fluorescent dyes), enabling simultaneous diagnosis and therapy. This theranostic approach allows for real-time monitoring of drug delivery and therapeutic response.[2]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a porous organic polymer via a Schiff base condensation reaction between this compound and a trifunctional amine, 1,3,5-Tris(4-aminophenyl)benzene. This solvothermal method is a common approach for the synthesis of crystalline Covalent Organic Frameworks (COFs), a subclass of POPs.[4]

Materials:

-

This compound (C₈H₄Br₂O₂)

-

1,3,5-Tris(4-aminophenyl)benzene (C₂₄H₂₁N₃)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

6M Acetic Acid (aqueous solution)

-

Acetone (reagent grade)

-

Tetrahydrofuran (THF, anhydrous)

Equipment:

-

Pyrex tube (10 mL)

-

Schlenk flask

-

Sonicator

-

Oven

-

Vacuum pump

-

Soxhlet extraction apparatus

-

Freeze-dryer (lyophilizer)

Procedure:

-

Monomer Preparation: In a Pyrex tube, add this compound (0.15 mmol, 43.8 mg) and 1,3,5-Tris(4-aminophenyl)benzene (0.1 mmol, 35.1 mg).

-

Solvent Addition: To the Pyrex tube, add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL).

-

Catalyst Addition: Add 0.3 mL of 6M aqueous acetic acid to the mixture.

-

Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion of the monomers.

-

Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases. This is achieved by freezing the mixture in liquid nitrogen, evacuating the tube under vacuum, and then allowing it to thaw at room temperature.

-

Sealing and Heating: After the final thaw, seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 72 hours.

-

Isolation and Washing: After cooling to room temperature, open the tube and collect the precipitated polymer by filtration. Wash the solid product thoroughly with acetone and anhydrous THF to remove any unreacted monomers and solvent.

-

Purification: Purify the polymer by Soxhlet extraction with THF for 24 hours.

-

Drying: Dry the purified polymer in a vacuum oven at 150 °C for 12 hours or by freeze-drying to obtain the final porous organic polymer as a powder.

Data Presentation

The following table summarizes typical characterization data for porous organic polymers synthesized from terephthalaldehyde and its derivatives, providing an expected range of properties for polymers derived from this compound.

| Property | Terephthalaldehyde-based POPs | 2,5-Dimethoxyterephthalaldehyde-based POPs | Expected Range for this compound-based POPs |

| Yield (%) | 60 - 85 | 70 - 90 | 65 - 88 |

| BET Surface Area (m²/g) | 400 - 1200 | 600 - 1500 | 500 - 1400 |

| Pore Volume (cm³/g) | 0.3 - 0.8 | 0.5 - 1.2 | 0.4 - 1.0 |

| Pore Size (nm) | 1.2 - 2.5 | 1.5 - 3.0 | 1.4 - 2.8 |

| Thermal Stability (°C) | 350 - 450 | 380 - 480 | 360 - 460 |

Note: The actual properties of the synthesized polymer will depend on the specific reaction conditions and the co-monomer used.

Visualization

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of porous organic polymers from this compound.

Caption: Workflow for the synthesis of porous organic polymers.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship between the reactants and the resulting porous organic polymer.

Caption: Logical relationship in the synthesis of porous organic polymers.

References

- 1. Emerging porous organic polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dibromoterephthalaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes and conjugated enynes.[1][3] For a substrate like 2,5-Dibromoterephthalaldehyde, the Sonogashira coupling offers a direct route to introduce alkyne functionalities, creating highly conjugated systems that are valuable precursors in materials science, medicinal chemistry, and the synthesis of complex organic molecules.[2] The reaction can be performed under relatively mild conditions, tolerating a wide variety of functional groups, including the aldehyde moieties present in the target substrate.[4] This document provides a detailed overview of the experimental conditions, a general protocol, and key mechanistic insights for performing the Sonogashira coupling with this compound.

Data Presentation: Experimental Conditions

The successful Sonogashira coupling of aryl bromides like this compound depends on several key parameters. Aryl bromides are generally less reactive than aryl iodides, which may necessitate slightly more forcing conditions such as higher temperatures or the use of more sophisticated ligand systems to achieve good yields.[2] The following table summarizes typical conditions compiled from established protocols for Sonogashira reactions involving aryl bromides. Optimization for the specific substrate, this compound, may be required.

| Parameter | Typical Range/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, [DTBNpP]Pd(crotyl)Cl | 1-5 mol% loading is common. Pd(II) complexes are often used as stable pre-catalysts.[5][6] |

| Copper(I) Co-catalyst | CuI, CuBr | 2-10 mol% loading. Essential in the traditional Sonogashira cycle but copper-free protocols exist.[1][4][6] |

| Ligand | Triphenylphosphine (PPh₃), sXPhos, other phosphines | Often part of the palladium complex. Additional ligands can be used to improve catalyst stability and reactivity.[7] |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, DABCO, Cs₂CO₃ | An amine base is typically used, often in excess or as the solvent. It neutralizes the HX produced.[4][6][8] |

| Solvent | THF, DMF, Toluene, Acetonitrile (MeCN), or neat amine | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[4][6] |

| Terminal Alkyne | 1.1 - 2.5 equivalents (per bromide) | The stoichiometry depends on whether mono- or di-substitution is desired. |

| Temperature | Room Temperature to 120 °C | Aryl bromides often require heating (e.g., 50-100 °C) for efficient coupling.[2] |

| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the palladium(0) catalyst and homocoupling of the alkyne.[3][9] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |

Experimental Protocols

This section outlines a general, adaptable protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine, degassed)

-

Anhydrous solvent (e.g., THF or Toluene, degassed)

-

Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).[6]

-

Ensure all solids are added under a positive flow of inert gas to maintain an oxygen-free environment.

-

-

Solvent and Reagent Addition:

-

Add the anhydrous, degassed solvent (e.g., THF) via cannula or syringe.

-

Add the degassed amine base (e.g., Triethylamine).

-

Finally, add the terminal alkyne via syringe. The reaction mixture is typically a suspension.

-

-

Reaction Conditions:

-

Stir the reaction mixture vigorously.

-

Heat the mixture to the desired temperature (e.g., 60-80 °C) using an oil bath.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots.

-

-

Work-up:

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic mixture with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other water-soluble impurities.[6]

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired alkynyl-substituted terephthalaldehyde.[10]

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.kaust.edu.sa]

- 9. depts.washington.edu [depts.washington.edu]

- 10. benchchem.com [benchchem.com]

Application Note: Leveraging 2,5-Dibromoterephthalaldehyde for Advanced Gas Adsorption Materials via Post-Synthetic Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers offering a versatile platform for applications in gas storage, separation, and catalysis due to their high surface area, tunable pore sizes, and exceptional stability. The functionality of COFs can be precisely engineered by selecting specific organic building blocks or by modifying the framework after its initial synthesis. 2,5-Dibromoterephthalaldehyde stands out as a strategic precursor for COF synthesis. While the bromo-functionalized framework itself possesses inherent porosity, the true potential of this building block is realized through post-synthetic modification (PSM). The bromine atoms serve as highly reactive "handles" for introducing a wide array of functional groups via reactions like Suzuki or Sonogashira cross-coupling. This allows for the precise tuning of the pore environment to enhance selective gas adsorption, making it a key strategy for developing materials for applications such as carbon capture and gas purification.

This document outlines the synthesis of a bromo-functionalized Covalent Organic Framework (Py-BrPDA COF) using this compound and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py). It further details a protocol for its post-synthetic modification via a Suzuki coupling reaction to enhance its gas adsorption properties.

Quantitative Data Summary

The following table summarizes the properties of a representative bromo-functionalized COF and illustrates the potential enhancement in gas adsorption capacity following post-synthetic modification.

| Property | Base Material (Py-BrPDA COF) | Functionalized Material (Illustrative Example) |

| BET Surface Area (m²/g) | 901[1] | ~850 (Estimated) |

| Pore Volume (cm³/g) | Not Reported | Not Reported |

| CO₂ Uptake (mmol/g) | Not Reported | 2.1 (at 273 K, 1 bar) |

| N₂ Uptake (mmol/g) | Not Reported | 0.9 (at 273 K, 1 bar) |

| CO₂/N₂ Selectivity | Not Applicable | ~45 (IAST, 273 K) |

Note: The data for the "Functionalized Material" is an illustrative example based on amine-functionalized COFs to demonstrate the potential improvements achieved through post-synthetic modification. The exact values will vary depending on the specific functional group introduced.

Experimental Protocols

Protocol 1: Synthesis of Bromo-Functionalized COF (Py-BrPDA COF)

This protocol describes the solvothermal synthesis of an imine-linked COF from this compound and 1,3,6,8-tetrakis(4-aminophenyl)pyrene.

Materials:

-

1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py)

-

This compound (BrPDA)

-

Mesitylene

-

1,4-Dioxane

-

Aqueous Acetic Acid (6 M)

-

Acetone (ACS Grade)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

In a Pyrex tube, add 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py, 0.1 mmol, 53.2 mg) and this compound (BrPDA, 0.2 mmol, 60.0 mg).

-

Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

-

Add aqueous acetic acid (6 M, 0.3 mL) to the suspension.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Flash-freeze the tube in liquid nitrogen (77 K), evacuate to an internal pressure below 100 mTorr, and flame-seal the tube.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, open the tube and collect the resulting dark precipitate by filtration.

-

Wash the solid product extensively with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.

-

Dry the purified solid under vacuum at 150 °C for 12 hours to yield the final Py-BrPDA COF.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

This protocol details the functionalization of the Py-BrPDA COF with aminophenyl groups.

Materials:

-

Py-BrPDA COF (synthesized in Protocol 1)

-

4-Aminophenylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized Water

Procedure:

-

Activate the Py-BrPDA COF (100 mg) by heating under vacuum at 150 °C for 8 hours.

-

In a Schlenk flask under an inert nitrogen atmosphere, suspend the activated COF in a degassed mixture of toluene (10 mL) and ethanol (5 mL).

-

Add 4-aminophenylboronic acid pinacol ester (1.5 equivalents per Br atom) and potassium carbonate (3 equivalents per Br atom) dissolved in deionized water (5 mL).

-

Add the catalyst, Pd(PPh₃)₄ (0.05 equivalents per Br atom), to the mixture.

-

Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 48 hours with continuous stirring.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the functionalized COF sequentially with water, toluene, ethanol, and acetone to remove residual catalyst and reagents.

-

Dry the final amine-functionalized COF under vacuum at 120 °C for 12 hours.

Protocol 3: Gas Adsorption Measurement

This protocol describes the standard procedure for evaluating the gas adsorption properties of the synthesized materials.

Equipment:

-

Volumetric gas adsorption analyzer (e.g., Quantachrome Quadrasorb or similar).

-

High-purity adsorptive gases (N₂, CO₂).

-

Helium for free-space determination.

Procedure:

-

Sample Degassing: Place approximately 50-100 mg of the COF sample into a sample tube. Degas the sample under high vacuum (<10⁻⁵ mbar) at 150 °C for at least 12 hours to remove any guest molecules and moisture from the pores.

-

Free-Space Measurement: After degassing, weigh the sample tube and load it onto the analysis port of the instrument. Perform a free-space (void volume) measurement using helium gas.

-

Nitrogen Adsorption (77 K): Immerse the sample tube in a liquid nitrogen bath (77 K). Measure the nitrogen adsorption-desorption isotherm over a relative pressure (P/P₀) range from approximately 10⁻⁷ to 1.0.

-

Data Analysis (Surface Area): Calculate the Brunauer-Emmett-Teller (BET) specific surface area from the adsorption branch of the nitrogen isotherm, typically in the relative pressure range of 0.05 to 0.3.

-

CO₂ and N₂ Adsorption (273 K / 298 K): Replace the liquid nitrogen bath with a cryostat or water bath set to the desired temperature (e.g., 273 K or 298 K). Measure the single-component adsorption isotherms for CO₂ and N₂ up to 1 bar.

-

Selectivity Calculation: Use the single-component isotherm data to calculate the CO₂/N₂ selectivity using Ideal Adsorbed Solution Theory (IAST) for a given gas mixture composition (e.g., 15% CO₂ / 85% N₂).

Visualizations

Caption: Synthesis of Py-BrPDA COF and its subsequent functionalization via Suzuki coupling.

Caption: Experimental workflow for creating and evaluating functionalized gas adsorption materials.

References

Functionalization of Covalent Organic Frameworks Derived from 2,5-Dibromoterephthalaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of Covalent Organic Frameworks (COFs) synthesized using 2,5-dibromoterephthalaldehyde. The bromo-functional groups integrated into the COF structure serve as versatile handles for post-synthetic modification (PSM), enabling the introduction of a wide array of functionalities. This approach allows for the precise tuning of the COF's chemical and physical properties, opening up new avenues for applications in drug delivery, catalysis, and sensing.

A prime strategy for the functionalization of these bromo-decorated COFs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the covalent attachment of various organic moieties to the COF backbone, thereby altering its surface chemistry, porosity, and ultimately, its function.

Key Applications

The post-synthetic functionalization of COFs derived from this compound offers significant potential across several scientific domains:

-

Drug Delivery: The introduction of biocompatible or targeted functional groups can enhance drug loading capacity and enable controlled release at specific physiological sites.

-

Heterogeneous Catalysis: The immobilization of catalytically active sites, such as palladium complexes, within the porous and crystalline structure of the COF can lead to highly efficient and recyclable catalysts.[1]

-

Selective Adsorption and Separation: Tailoring the pore environment with specific functional groups can dramatically improve the COF's affinity and selectivity for particular molecules, including gases and environmental pollutants.

-

Sensing: The incorporation of chromophores or other responsive units can transform the COF into a sensitive and selective sensor for various analytes.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and functionalization of a representative bromo-functionalized COF (BrCOF). While the specific COF in the cited example is derived from a monomer analogous to this compound, the presented data provides a strong predictive model for the outcomes of functionalizing a COF synthesized from this aldehyde.

Table 1: Physicochemical Properties of Brominated COF Before and After Functionalization

| COF Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Functional Group |

| BrCOF-1 | 1056 | 0.62 | -Br |

| BrCOF-1-SCH₃ | 989 | 0.58 | -S-CH₃ |